molecular formula C7H5Cl2NO4 B11870283 Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B11870283
M. Wt: 238.02 g/mol
InChI Key: QABONEYRDWSGPZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 3rd position, and a keto group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure but lacks the methyl ester group.

    4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine: Similar structure but lacks the carboxylate group.

    Methyl 4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the hydroxyl group at the 3rd position.

Uniqueness

Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H5Cl2NO4

Molecular Weight

238.02 g/mol

IUPAC Name

methyl 4,5-dichloro-3-hydroxy-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H5Cl2NO4/c1-14-7(13)4-5(11)2(8)3(9)6(12)10-4/h11H,1H3,(H,10,12)

InChI Key

QABONEYRDWSGPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)O

Origin of Product

United States

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